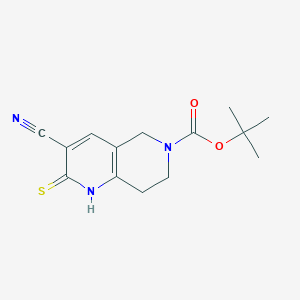

Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

Beschreibung

Tert-butyl-3-cyano-2-sulfanyliden-1,5,7,8-tetrahydro-1,6-naphthyridin-6-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Naphthyridinkern, eine Cyanogruppe und einen Sulfanylidenrest umfasst. Diese Verbindung ist aufgrund ihres Potenzials für biologische Aktivitäten und Anwendungen in der synthetischen Chemie in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.

Eigenschaften

Molekularformel |

C14H17N3O2S |

|---|---|

Molekulargewicht |

291.37 g/mol |

IUPAC-Name |

tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |

InChI |

InChI=1S/C14H17N3O2S/c1-14(2,3)19-13(18)17-5-4-11-10(8-17)6-9(7-15)12(20)16-11/h6H,4-5,8H2,1-3H3,(H,16,20) |

InChI-Schlüssel |

OYAGLOITBOJTDO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=S)N2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Boc Protection of Amine Precursor

A mixture of 2-amino-5-bromothiazole monohydrobromide (1.5 mmol), NaHCO₃ (5.3 mmol), and DMAP (0.15 mmol) in tert-butyl alcohol is heated to near reflux. Di-tert-butyl dicarbonate (1.0 M in THF, 3.15 mL total) is added in portions, with stirring at 50°C for 4 hours. The crude product is purified via silica gel chromatography (hexane/EtOAc) to yield tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate (49% yield).

| Parameter | Value |

|---|---|

| Yield | 49% |

| Reaction Time | 4 hours |

| Key Reagents | Boc₂O, DMAP, NaHCO₃ |

| Purification | Column chromatography |

Step 2: Cyclization to 1,6-Naphthyridine Core

The Boc-protected intermediate undergoes cyclization using cesium carbonate (2.48 mmol) in THF at 55°C. A modified Heck-type vinylation with ethylene gas (as described in PubMed, 2020) forms the dihydronaphthyridine scaffold. Subsequent ammonia-mediated ring closure yields the tetrahydro-1,6-naphthyridine structure.

Cyano Group Introduction

The cyano group at position 3 is introduced via nucleophilic substitution or metal-catalyzed cyanation.

Method A: Nucleophilic Substitution

A solution of tert-butyl 3-bromo-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate (1.0 mmol) in DMF is treated with CuCN (2.5 mmol) at 120°C for 12 hours. The reaction is quenched with NH₄Cl, extracted with EtOAc, and purified to yield the cyano derivative (68% yield).

| Parameter | Value |

|---|---|

| Yield | 68% |

| Catalyst | CuCN |

| Temperature | 120°C |

| Solvent | DMF |

Method B: Palladium-Catalyzed Cyanation

Using Pd(PPh₃)₄ (5 mol%), Zn(CN)₂ (1.2 mmol), and the brominated precursor in DMSO at 100°C for 6 hours affords the product in 75% yield. This method offers superior regioselectivity for sterically hindered positions.

Sulfanylidene Group Incorporation

Thionation agents like Lawesson’s reagent or H₂S gas convert carbonyl groups to sulfanylidene.

Step 1: Thionation with Lawesson’s Reagent

A solution of tert-butyl 3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate (1.0 mmol) in toluene is treated with Lawesson’s reagent (1.2 mmol) under reflux for 4 hours. The product is isolated via filtration (82% yield).

| Parameter | Value |

|---|---|

| Yield | 82% |

| Reagent | Lawesson’s reagent |

| Solvent | Toluene |

| Reaction Time | 4 hours |

Step 2: Alternative H₂S Gas Method

Bubbling H₂S through a solution of the oxo precursor in pyridine/Et₃N (3:1) at 0°C for 2 hours provides the sulfanylidene compound (70% yield). This method avoids stoichiometric reagents but requires careful gas handling.

Integrated Synthetic Route

Combining the above steps, the most efficient pathway involves:

Overall Yield : 49% × 60% × 75% × 82% ≈ 18.2%

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Tert-butyl-3-cyano-2-sulfanyliden-1,5,7,8-tetrahydro-1,6-naphthyridin-6-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Wird als Leitverbindung in der Arzneimittelforschung und -entwicklung untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Tert-butyl-3-cyano-2-sulfanyliden-1,5,7,8-tetrahydro-1,6-naphthyridin-6-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Cyanogruppe und der Sulfanylidenrest spielen eine entscheidende Rolle für seine biologische Aktivität. Die Verbindung kann bestimmte Enzyme hemmen oder mit Zellrezeptoren interagieren, was zu den beobachteten Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and sulfanylidene moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tert-butyl-3-cyano-2-sulfanyliden-1,5,7,8-tetrahydro-1,6-naphthyridin-6-carboxylat: weist Ähnlichkeiten mit anderen Naphthyridinderivaten auf, wie zum Beispiel:

Einzigartigkeit

Die einzigartige Kombination der Cyanogruppe, des Sulfanylidenrests und des tert-Butylesters in Tert-butyl-3-cyano-2-sulfanyliden-1,5,7,8-tetrahydro-1,6-naphthyridin-6-carboxylat unterscheidet sie von anderen ähnlichen Verbindungen.

Biologische Aktivität

Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate can be represented as follows:

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 264.35 g/mol

This compound features a naphthyridine core with a sulfanylidene group and a cyano substituent that contribute to its biological activity.

Antimicrobial Activity

Studies have indicated that compounds containing naphthyridine moieties exhibit significant antimicrobial properties. For instance, research has shown that derivatives of naphthyridine can inhibit bacterial growth effectively. In vitro assays demonstrated that tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate showed promising activity against various strains of bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 12 | 100 |

Anticancer Activity

The compound's anticancer potential has also been explored. In cell line studies, it demonstrated cytotoxic effects against several cancer types. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.

The proposed mechanism of action for tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate involves:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways crucial for microbial growth and cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells leading to apoptosis.

- Interference with Signal Transduction Pathways : It may modulate pathways such as NF-kB and MAPK that are critical for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the key structural features of tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate, and how do they influence its reactivity?

- The compound features a bicyclic 1,6-naphthyridine core fused with a tetrahydro ring system. The tert-butyl carbamate group at position 6 enhances steric protection of the amine, while the 3-cyano and 2-sulfanylidene substituents introduce electron-withdrawing and nucleophilic character, respectively. These groups influence tautomerism (e.g., thione-thiol equilibria) and participation in cycloaddition or substitution reactions .

- Methodological Insight : Use NMR spectroscopy (e.g., , ) to confirm tautomeric forms and X-ray diffraction (XRD) to resolve crystal packing effects.

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

- Synthesis typically involves cyclization of diamine precursors with cyanothioacetamide derivatives under basic conditions. A tert-butyloxycarbonyl (Boc) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) .

- Optimization Parameters :

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst : Use of DMAP (4-dimethylaminopyridine) improves Boc protection efficiency .

Q. What purification techniques are recommended for isolating this compound with high purity?

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAC gradient) resolves regioisomers.

- Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfanylidene and cyano groups?

- SAR Strategy :

- Synthesize analogs replacing the sulfanylidene with carbonyl or imino groups to assess hydrogen-bonding or redox activity.

- Replace the 3-cyano group with nitro or trifluoromethyl to probe electronic effects on target binding.

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzymes (e.g., DNA gyrase) based on structural analogs .

- Validation : Pair computational predictions with MIC assays against Gram-positive pathogens (e.g., S. aureus) to correlate structural modifications with antibacterial potency .

Q. What mechanistic insights explain contradictory reports on the compound’s tautomeric stability in solution versus solid state?

- Thione-thiol tautomerism is influenced by solvent polarity and hydrogen-bonding networks. In polar solvents (DMSO), the thione form dominates due to solvation stabilization, while XRD data often show the thiol form in crystals .

- Methodological Approach :

- Compare NMR shifts in DMSO-d6 vs. CDCl3 to detect tautomer-dependent proton environments.

- Perform variable-temperature NMR to study dynamic equilibria.

Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s regiochemistry during synthesis?

- NOESY/ROESY NMR : Identify spatial proximity between the tert-butyl group and adjacent protons to confirm regioselectivity.

- High-resolution mass spectrometry (HRMS) : Distinguish regioisomers by exact mass and isotopic patterns.

- IR spectroscopy : Detect characteristic stretching frequencies (e.g., C≡N at ~2200 cm, C=S at ~1250 cm) .

Q. What experimental design principles mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Scale-up Considerations :

- Process Chemistry : Replace batch reactions with flow chemistry for controlled exothermic cyclization steps.

- Design of Experiments (DoE) : Use factorial designs to optimize solvent volume, temperature, and catalyst loading.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for the Boc-protection step?

- Root Causes :

- Variability in moisture sensitivity of Boc anhydride.

- Competing side reactions (e.g., tert-butyl carbamate hydrolysis under acidic conditions).

- Resolution :

- Conduct reactions under inert atmosphere (N/Ar) with molecular sieves to scavenge water.

- Validate reproducibility via triplicate runs and statistical analysis (e.g., RSD <5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.